

A Technical Guide to High-Purity 5-Methylcytosine-d4 for Advanced Research

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Compound of Interest

Compound Name: 5-Methylcytosine-d4

Cat. No.: B12388214

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity **5-Methylcytosine-d4**, a critical tool for researchers in epigenetics and drug development. This document outlines commercial suppliers, presents key technical data, details experimental protocols for its application, and visualizes relevant biological pathways and workflows.

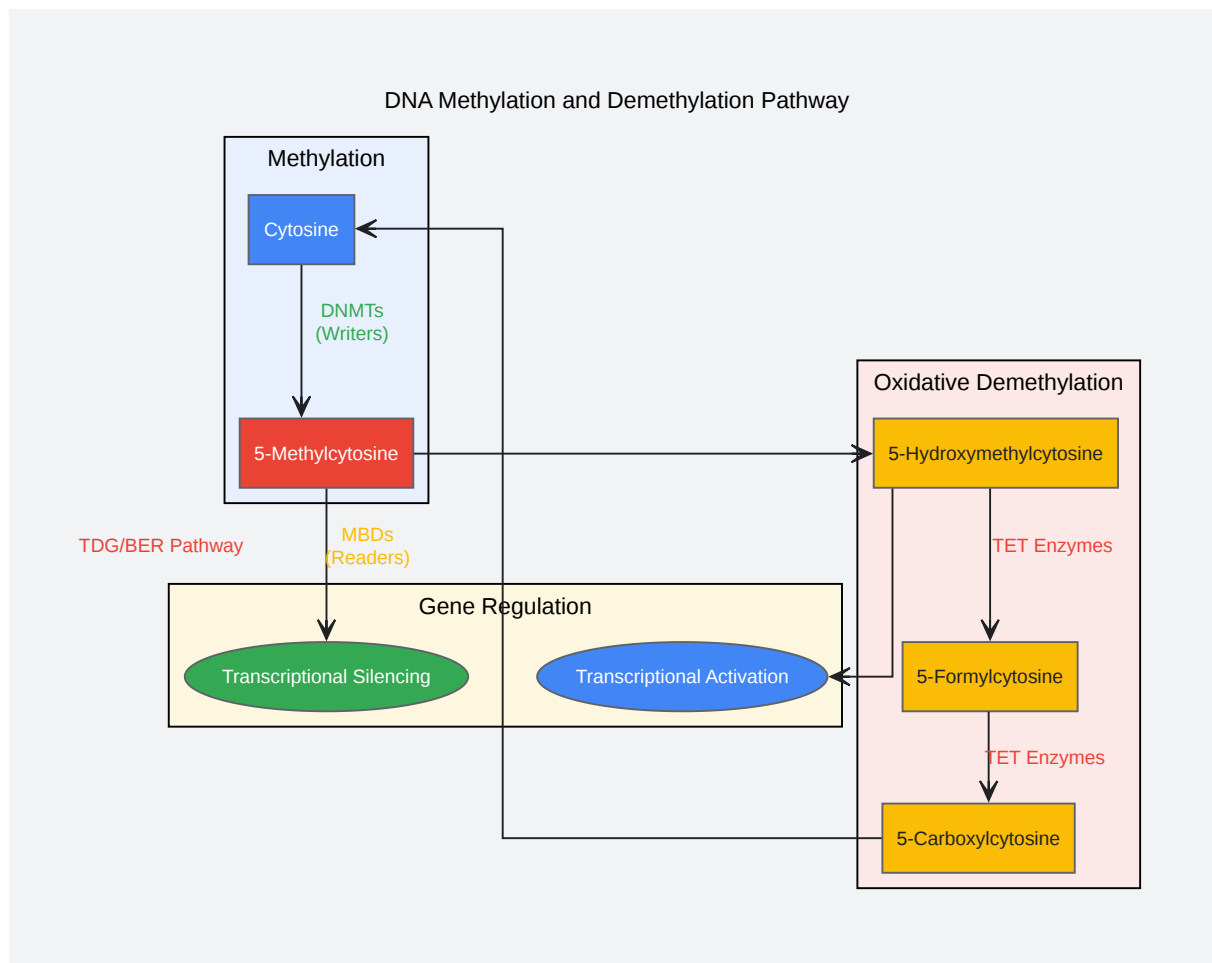
Commercial Suppliers and Product Specifications

High-purity **5-Methylcytosine-d4** is available from a select number of specialized chemical suppliers. This deuterated analog of 5-methylcytosine serves as an essential internal standard for accurate quantification in mass spectrometry-based studies of DNA methylation. The quality and purity of this reagent are paramount for reliable and reproducible experimental outcomes. Below is a comparative table of offerings from prominent commercial suppliers.

Supplier	Product Name	CAS Number	Purity/Isotopic Enrichment	Available Quantities
MedChemExpress	5-Methylcytosine-d4	1219795-15-9	99% [1] [2]	1 mg, 5 mg, 10 mg, 50 mg [1] [2]
BOC Sciences	5-Methyl-d3-cytosine-6-d1	1219795-15-9	Information not publicly available	Inquire for details
Cayman Chemical	5-Methylcytosine	554-01-8	Information on deuterated form not specified	Inquire for details [3]
Toronto Research Chemicals	5-Methylcytosine (~90%)	Not specified for d4	~90% (for non-deuterated)	1 g, 5 g, 10 g
Santa Cruz Biotechnology	5-Methylcytosine	554-01-8	≥97% (for non-deuterated)	Inquire for details

The Role of 5-Methylcytosine in Epigenetic Regulation

DNA methylation, primarily the addition of a methyl group to the 5th carbon of cytosine to form 5-methylcytosine (5mC), is a fundamental epigenetic modification. This process is crucial for regulating gene expression, maintaining genomic stability, and is implicated in development and disease. The methylation landscape is dynamically controlled by a family of enzymes. DNA methyltransferases (DNMTs) are responsible for establishing and maintaining methylation patterns, while the Ten-Eleven Translocation (TET) family of enzymes can oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), initiating the process of demethylation. Dysregulation of these pathways is a hallmark of many diseases, including cancer.



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DNA Methylation and Demethylation Pathway

Experimental Protocols: Quantification of Global DNA Methylation using LC-MS/MS

The "gold standard" for the accurate quantification of global DNA methylation levels is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. **5-**

Methylcytosine-d4 is used as an internal standard to account for variations in sample preparation and instrument response, ensuring high precision and accuracy.

DNA Extraction and Hydrolysis

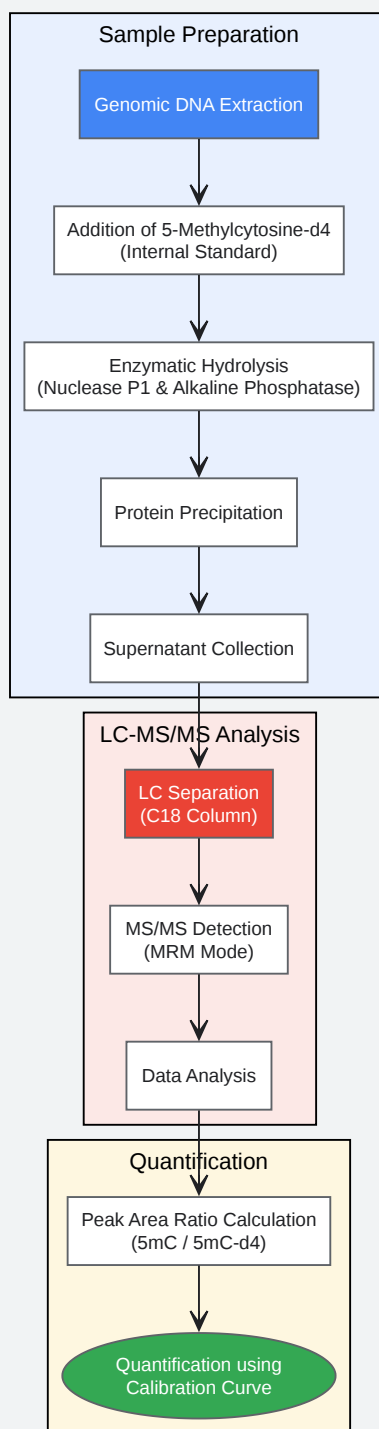
- Objective: To isolate genomic DNA and hydrolyze it into individual nucleosides.
- Protocol:
 - Extract genomic DNA from cells or tissues using a commercially available kit or standard phenol-chloroform extraction methods.
 - Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
 - To 1-5 µg of genomic DNA, add a known amount of **5-Methylcytosine-d4** internal standard.
 - Perform enzymatic hydrolysis of the DNA. A common method involves a two-step digestion:
 - Incubate the DNA with nuclease P1 at 37°C for 2 hours.
 - Add alkaline phosphatase and continue incubation at 37°C for an additional 2 hours.
 - Alternatively, acid hydrolysis can be performed, although enzymatic hydrolysis is generally preferred to avoid degradation of the nucleosides.
 - After hydrolysis, precipitate proteins by adding a solvent like methanol and centrifuge to collect the supernatant containing the nucleosides.

LC-MS/MS Analysis

- Objective: To separate and quantify the nucleosides, including 5-methylcytosine and its deuterated internal standard.
- Protocol:

- Dry the supernatant from the hydrolysis step and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
- Chromatographic Separation: Employ a C18 reverse-phase column to separate the nucleosides. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.
- Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5-methylcytosine and **5-Methylcytosine-d4**.
 - 5-methylcytosine: Monitor the transition of the protonated molecule $[M+H]^+$ to its characteristic product ion.
 - **5-Methylcytosine-d4**: Monitor the corresponding transition for the deuterated internal standard.
- Quantification: Generate a calibration curve using known concentrations of unlabeled 5-methylcytosine and a fixed concentration of **5-Methylcytosine-d4**. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the amount of 5-methylcytosine in the sample.

LC-MS/MS Workflow for Global DNA Methylation Analysis

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LC-MS/MS Workflow

Conclusion

High-purity **5-Methylcytosine-d4** is an indispensable tool for researchers investigating the complexities of DNA methylation. Its use as an internal standard in LC-MS/MS workflows enables the highly accurate and precise quantification of global 5-methylcytosine levels, providing valuable insights into the epigenetic regulation of genes in both healthy and diseased states. This guide serves as a foundational resource for the procurement and application of this critical reagent in advanced research and drug development.

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References

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Address: 3281 E Guasti Rd

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